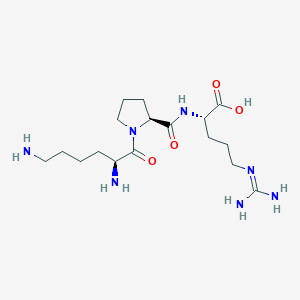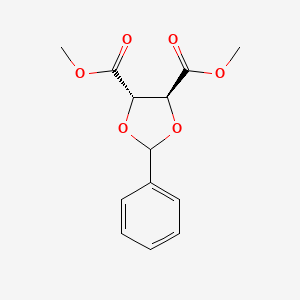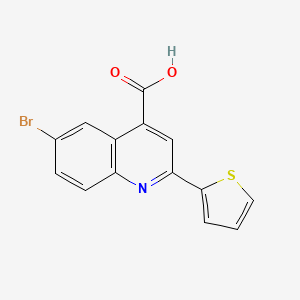
N,N'-Dibenzylphthalamide
Overview
Description
N,N’-Dibenzylphthalamide is a chemical compound belonging to the phthalamide family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the phthalamide core. This compound is utilized in various applications, including organic synthesis, polymerization reactions, and as a chelating agent in metal-catalyzed reactions .
Mechanism of Action
Target of Action
N,N’-Dibenzylphthalamide (DBP) is a chemical compound belonging to the phthalamide family It is known to be used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, a chelating agent in metal-catalyzed reactions, an inhibitor of certain enzymes, and a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dibenzylphthalamide can be synthesized through the reaction of phthalic anhydride with benzylamine. The reaction typically involves heating the reactants in a suitable solvent such as N,N-dimethylformamide or dimethylacetamide, often in the presence of a catalyst like triethylamine . The reaction proceeds under mild conditions, usually at room temperature and normal pressure, followed by cooling and filtration to obtain the target compound .
Industrial Production Methods: The industrial production of N,N’-Dibenzylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of phthalic anhydride and benzylamine as raw materials, with solvents and catalysts optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert N,N’-Dibenzylphthalamide into amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Phthalimide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phthalamides depending on the reagents used.
Scientific Research Applications
N,N’-Dibenzylphthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound serves as an inhibitor of certain enzymes and a ligand in coordination chemistry.
Industry: N,N’-Dibenzylphthalamide is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N-Benzylphthalimide: Similar in structure but with only one benzyl group attached to the nitrogen atom.
Phthalimide: The parent compound without any benzyl groups.
N,N’-Dimethylphthalamide: Similar structure with methyl groups instead of benzyl groups.
Uniqueness: N,N’-Dibenzylphthalamide is unique due to the presence of two benzyl groups, which enhance its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-N,2-N-dibenzylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(26)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGVIVVZSAQRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282221 | |
| Record name | N,N'-Dibenzylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38228-99-8 | |
| Record name | N1,N2-Bis(phenylmethyl)-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38228-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25019 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038228998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC25019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dibenzylphthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)






![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)

